Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate
Description
Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate (CAS: 1071400-48-0) is a benzoate ester derivative featuring a 2,4-dichlorobenzylamine substituent at the para position of the aromatic ring. The compound is synthesized via nucleophilic substitution reactions, typically involving 2,4-dichlorobenzyl bromide and methyl 4-aminobenzoate under basic conditions (e.g., KOH in ethanol/water) . Its structure combines a lipophilic 2,4-dichlorobenzyl group with a polar ester moiety, making it a candidate for drug discovery, particularly in targeting receptors like cannabinoid CB1, as seen in structurally related indazole derivatives .
Properties
IUPAC Name |
methyl 4-[(2,4-dichlorophenyl)methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-15(19)10-3-6-13(7-4-10)18-9-11-2-5-12(16)8-14(11)17/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRDVCKCLTQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Aminobenzoic Acid to Methyl 4-Aminobenzoate
This step involves converting 4-aminobenzoic acid to methyl 4-aminobenzoate, which serves as a crucial intermediate.
Procedure:
4-Aminobenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added dropwise as a catalyst. The mixture is heated to reflux for approximately 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the product is extracted with ethyl acetate, washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4-aminobenzoate as a light yellow solid.Yields and Characterization:
The yield is approximately 87%. Characterization by ^1H NMR shows aromatic protons at δ 7.86 and 6.65 ppm, NH2 protons at δ 4.08 ppm, and methyl ester protons at δ 3.87 ppm.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | 4-Aminobenzoic acid, MeOH, H2SO4 | Reflux 6 h, TLC monitoring | 87 | Purified by EtOAc extraction |
Nucleophilic Substitution with 2,4-Dichlorobenzyl Derivative
Reaction:
Methyl 4-aminobenzoate is reacted with 2,4-dichlorobenzyl chloride or related derivatives in the presence of a base such as triethylamine. This promotes nucleophilic substitution at the benzylic position, forming the C–N bond to yield methyl 4-[(2,4-dichlorobenzyl)amino]benzoate.Conditions:
The reaction is typically carried out under mild to moderate heating with stirring. Solvents such as dichloromethane or acetonitrile are commonly used. The base neutralizes the released hydrochloric acid, driving the reaction forward.Industrial Scale:
Industrial synthesis may employ continuous flow reactors to improve reaction control, yield, and scalability. Parameters such as temperature, pressure, and residence time are optimized to maximize product purity and minimize side reactions.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Methyl 4-aminobenzoate, 2,4-dichlorobenzyl chloride, triethylamine | Room temp to reflux, solvent (DCM or MeCN) | Typically high (exact yield varies) | Base scavenges HCl, reaction monitored by TLC |
Catalytic Hydrogenation:
Methyl 4-(aminomethyl)benzoate can be prepared by catalytic hydrogenation of methyl 4-cyanobenzoate, which can then be further functionalized to the desired compound. This method requires careful control of hydrogen pressure and catalyst selection.Oxime and Imine Reduction:
Reduction of oximes or imines derived from methyl 4-formylbenzoate provides alternative routes to methyl 4-(aminomethyl)benzoate intermediates, which can subsequently be alkylated with 2,4-dichlorobenzyl derivatives.
pH and Temperature Control:
Esterification and subsequent reactions are sensitive to pH and temperature. For example, esterification is optimized at reflux with acid catalysis, while extraction steps benefit from temperature control between 5 to 10 °C and pH adjustments between 4 and 9 to maximize yield and minimize hydrolysis.Extraction Techniques:
Saturating the aqueous phase with salts such as sodium chloride improves the partitioning of the product into the organic phase, enhancing recovery efficiency.
| Method | Key Reagents/Intermediates | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed esterification | 4-Aminobenzoic acid, methanol, H2SO4 | Reflux 6 h | High yield, straightforward | Requires acid handling |
| Nucleophilic substitution | Methyl 4-aminobenzoate, 2,4-dichlorobenzyl chloride, base | Room temp to reflux, organic solvent | Direct formation of target compound | Possible side reactions, base needed |
| Catalytic hydrogenation | Methyl 4-cyanobenzoate, H2, catalyst | Controlled H2 pressure, catalyst | Alternative route, avoids some reagents | Requires specialized equipment |
| Oxime/imine reduction | Methyl 4-formylbenzoate derivatives | Reduction agents like LiAlH4 | Versatile intermediates | Multi-step, sensitive reagents |
- Esterification of 4-aminobenzoic acid to methyl 4-aminobenzoate achieves yields around 87% under optimized acid catalysis.
- Subsequent nucleophilic substitution with 2,4-dichlorobenzyl chloride in the presence of triethylamine generally provides high yields, often exceeding 85%, depending on reaction conditions and purification methods.
- Controlled pH and temperature during extraction and workup are critical to suppress hydrolysis and maximize product recovery.
The preparation of this compound involves a well-established synthetic sequence starting from 4-aminobenzoic acid esterification, followed by nucleophilic substitution with 2,4-dichlorobenzyl derivatives. Optimization of reaction conditions, including temperature, pH, and solvent choice, is crucial to achieving high yields and product purity. Alternative synthetic routes such as catalytic hydrogenation and oxime reduction provide flexibility depending on available reagents and equipment. The described methods are supported by detailed experimental data and are suitable for both laboratory and industrial scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can affect cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
Ester Variants: Methyl vs. Ethyl Substitutions
- Ethyl 4-[(2,4-Dichlorobenzyl)amino]benzoate (CAS: Not explicitly listed, but structurally analogous to the methyl variant) replaces the methyl ester with an ethyl group. Ethyl esters are also more resistant to esterase-mediated hydrolysis compared to methyl esters, which may prolong half-life in vivo .
Substituent Variations on the Benzylamine Group
- 4-[(2,4-Dichlorobenzyl)oxy]benzoic Acid: Replaces the amino group with an ether linkage. Impact: The oxygen atom eliminates hydrogen-bonding capability, reducing interactions with polar targets. The compound’s acidity increases (pKa ~4.5 for the carboxylic acid vs. ester pKa ~8.5), altering ionization state and bioavailability .
- Methyl 4-[(3,6-Dichloro-2-methoxybenzoyl)amino]benzoate: Features a 3,6-dichloro-2-methoxybenzoyl group instead of 2,4-dichlorobenzylamine. Impact: The methoxy group donates electron density, decreasing electrophilicity.
Core Structure Modifications
- Indazole Derivatives (e.g., LONI11): Replace the benzoate core with an indazole scaffold while retaining the 2,4-dichlorobenzyl group. Impact: The indazole’s aromatic nitrogen enhances π-π stacking with receptors like CB1. LONI11 acts as a CB1 agonist, whereas methyl 4-[(2,4-dichlorobenzyl)amino]benzoate lacks reported receptor activity, highlighting the critical role of core structure in biological function .
- Methyl 4-(Dimethylamino)benzoate: Substitutes the dichlorobenzylamine with a dimethylamino group. Impact: The strong electron-donating dimethylamino group increases basicity (pKa ~9.5 vs. ~6.5 for dichlorobenzylamine) and alters solubility. This derivative is more prone to metabolic oxidation but less lipophilic .
Biological Activity
Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : CHClN\O
- Molecular Weight : 324.16 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, inhibiting their activity and leading to various biological effects. The exact pathways may vary depending on the biological system being studied .
Biological Activities
The compound has been studied for several potential biological activities:
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics . A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition at certain concentrations.
- Antiviral Properties : Preliminary studies suggest that this compound may also exhibit antiviral activity. Further investigation is required to determine its efficacy against specific viral pathogens.
- Anticancer Potential : The compound's ability to inhibit cell proliferation in cancer cell lines has been noted. It appears to induce apoptosis in certain cancer types, although more extensive studies are necessary to confirm these findings and understand the underlying mechanisms .
Case Studies
-
Antimicrobial Evaluation :
- A study tested this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating promising antimicrobial potential.
- Cytotoxicity Assay :
Data Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate, and how can purity be optimized?
Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, alkylation of methyl 4-aminobenzoate with 2,4-dichlorobenzyl bromide in the presence of a base (e.g., KOH) in ethanol/water mixtures under reflux conditions (14 hours) yields the target compound . To optimize purity:
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular weight (e.g., ESI–MS m/z 474.2 [M+H]+ for related benzoate derivatives) .
- NMR Spectroscopy: Assign protons on the aromatic rings and methyl groups (e.g., δ ~3.8 ppm for methyl ester protons).
- X-ray Crystallography: Resolve hydrogen-bonding networks, as demonstrated for structurally similar acyl hydrazides .
- HPLC-UV: Detect impurities (e.g., residual benzyl halides) using derivatization protocols .
Q. What are the standard protocols for evaluating its preliminary biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC50 values via collagenase inhibition studies. For analogs, IC50 values correlate with docking-predicted binding energies (e.g., –6.4 kcal/mol for dichlorobenzyl derivatives) .
- Antiviral Screening: Use plaque reduction assays against flavivirus envelope proteins, as done for related thiazole-carboxamide derivatives .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced activity?
Methodological Answer:
- Molecular Docking: Analyze interactions between the dichlorobenzyl group and target residues (e.g., hydrogen bonds with Gln215 and π–π stacking with Tyr201 in collagenase) .
- DFT Calculations: Optimize geometries and predict electronic properties (e.g., charge distribution on the benzoate ester) .
- SAR Studies: Systematically modify substituents (e.g., replacing Cl with methyl groups) and correlate changes with activity data .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Validate Docking Models: Compare predicted binding poses with crystallographic data (if available) .
- Re-evaluate Force Fields: Use advanced solvation models (e.g., TIP4P water) to improve docking accuracy, as discrepancies in partial structure functions may arise from oversimplified solvent effects .
- Experimental Controls: Include positive controls (e.g., known inhibitors) to calibrate assay conditions .
Q. What strategies are effective for resolving low yields in large-scale synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 6 hours to 30 minutes) while maintaining yield, as shown for triazole derivatives .
- Catalytic Optimization: Use KI/K2CO3 systems to enhance reactivity in SN2 reactions .
- Scale-Up Adjustments: Replace ethanol with acetonitrile for better solubility of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
